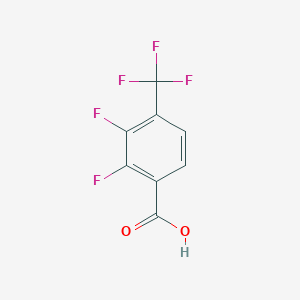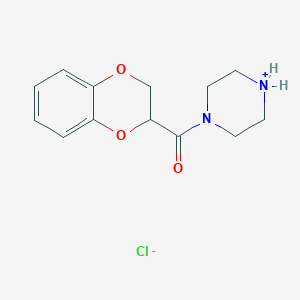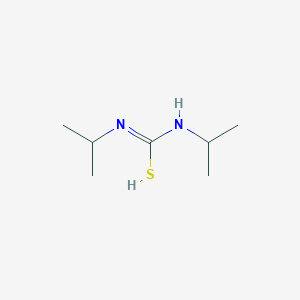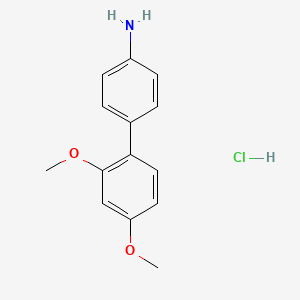
Chlorodi(isopropyl)silane
Übersicht
Beschreibung
Chlorodi(isopropyl)silane is an organosilicon compound with the chemical formula C6H15ClSi. It is characterized by the presence of a silicon atom bonded to one chlorine atom and two isopropyl groups. This compound is a colorless liquid at room temperature and is known for its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorodi(isopropyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with isopropyl lithium. The reaction proceeds as follows:
SiCl4+2(CH3CH2Li)→(CH3CH2)2SiCl2+2LiCl
Another method involves the chlorination of di(isopropyl)silane using hydrochloric acid. This reaction typically requires a catalyst and proceeds under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. Silicon tetrachloride is reacted with isopropyl lithium in a controlled environment to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and improve product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorodi(isopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to di(isopropyl)silane using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form di(isopropyl)silanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Hydroxyl groups, amines, alkoxides.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Di(isopropyl)silanol: Formed through hydrolysis.
Di(isopropyl)silane: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Chlorodi(isopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of silane coupling agents.
Biology: Utilized in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of chlorodi(isopropyl)silane involves its reactivity with nucleophiles and reducing agents. The silicon-chlorine bond is highly reactive, allowing for easy substitution with other functional groups. This reactivity is harnessed in various chemical processes to modify and synthesize new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropylsilane: Similar in structure but contains three isopropyl groups instead of two.
Chlorotriisopropylsilane: Contains three isopropyl groups and one chlorine atom.
Di(isopropyl)silane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness
Chlorodi(isopropyl)silane is unique due to its balanced reactivity and stability. The presence of both chlorine and isopropyl groups allows for versatile applications in synthesis and modification processes. Its reactivity with nucleophiles and reducing agents makes it a valuable intermediate in various chemical reactions.
Eigenschaften
IUPAC Name |
chloro-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXYLRTYLIHXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-29-4 | |
| Record name | Chlorobis(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


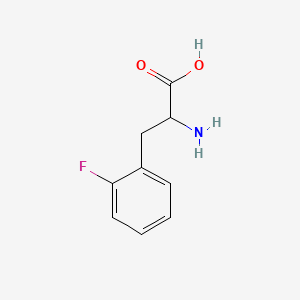
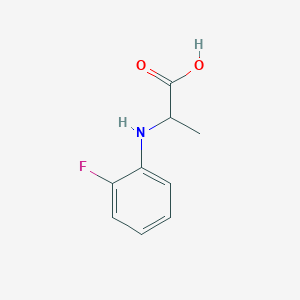
![sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate](/img/structure/B7724153.png)
![6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724154.png)
![2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole](/img/structure/B7724159.png)
![4-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-4-oxobutanoate](/img/structure/B7724170.png)


![[N'-[N'-(2,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7724198.png)
